

# An In-depth Technical Guide to 2-Nitrothiophene-3-carbaldehyde

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## Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

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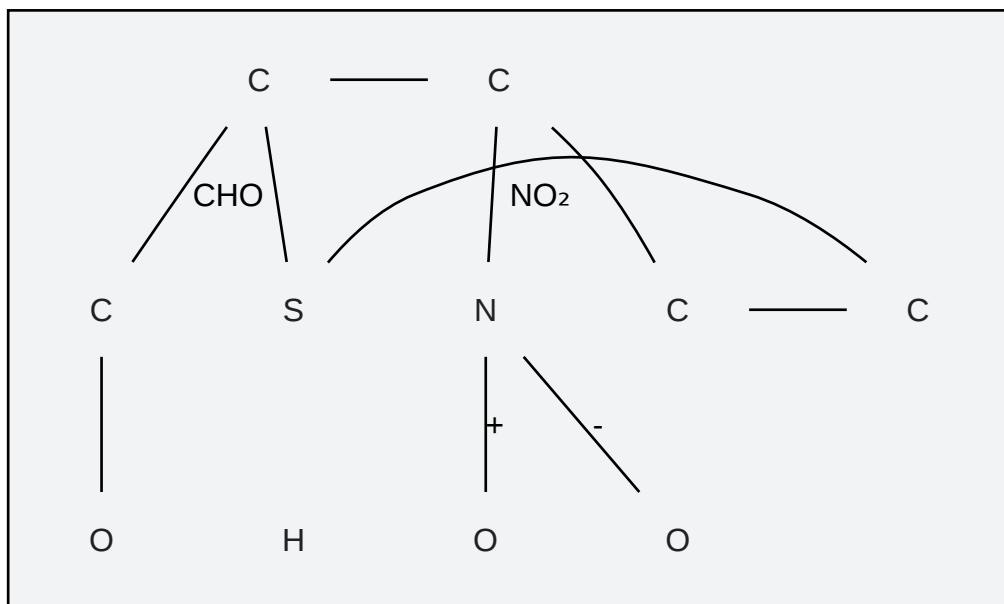
This document provides a comprehensive overview of **2-Nitrothiophene-3-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical identity, physicochemical properties, synthetic pathways, and key chemical transformations, offering valuable information for its application in research and drug development.

## Compound Identification and Structure

**2-Nitrothiophene-3-carbaldehyde** is characterized by a five-membered thiophene ring substituted with a nitro group (NO<sub>2</sub>) at the second position and a carbaldehyde (CHO) group at the third position.<sup>[1]</sup> This specific arrangement of functional groups imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.<sup>[1]</sup> The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of both the thiophene ring and the aldehyde function.<sup>[1]</sup>

- CAS Number: 41057-04-9<sup>[1]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>3</sub>NO<sub>3</sub>S<sup>[1]</sup>
- Molecular Weight: 157.15 g/mol <sup>[1]</sup>
- InChI Key: HPEZITSKOFYWSJ-UHFFFAOYSA-N<sup>[1]</sup>

## Chemical Structure of 2-Nitrothiophene-3-carbaldehyde

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Caption: Structure of **2-Nitrothiophene-3-carbaldehyde**.

## Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for **2-Nitrothiophene-3-carbaldehyde**, essential for its characterization and handling in a laboratory setting.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	<b>C<sub>5</sub>H<sub>3</sub>NO<sub>3</sub>S</b>
Molecular Weight	157.15 g/mol <a href="#">[1]</a>

| CAS Number | 41057-04-9 [\[1\]](#) |

Table 2: Spectroscopic Data

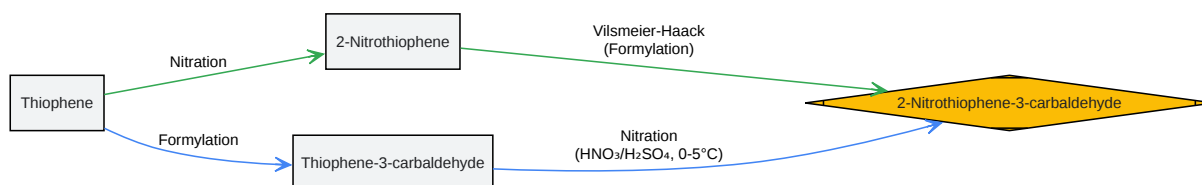
Spectroscopic Technique	Key Spectral Markers
FT-IR	Aldehyde C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), Nitro ( $\text{NO}_2$ ) asymmetric stretch ( $\sim 1530\text{ cm}^{-1}$ )
$^1\text{H}$ NMR	Aldehyde proton ( $\sim 9.8\text{--}10.0\text{ ppm}$ ), Thiophene ring protons ( $\delta\ 7.5\text{--}8.5\text{ ppm}$ )
$^{13}\text{C}$ NMR	Aldehyde carbon ( $\sim 185\text{ ppm}$ ), Nitro-substituted carbons

| Mass Spectrometry | Molecular ion peak ( $\text{M}^+$ ) at  $m/z\ 157$  |

## Experimental Protocols: Synthesis and Reactions

The synthesis and subsequent chemical transformations of **2-Nitrothiophene-3-carbaldehyde** are fundamental to its utility as a chemical intermediate.

Two primary routes are established for the synthesis of **2-Nitrothiophene-3-carbaldehyde**, relying on the stepwise functionalization of the thiophene core. The choice of pathway depends on the desired selectivity and available starting materials.



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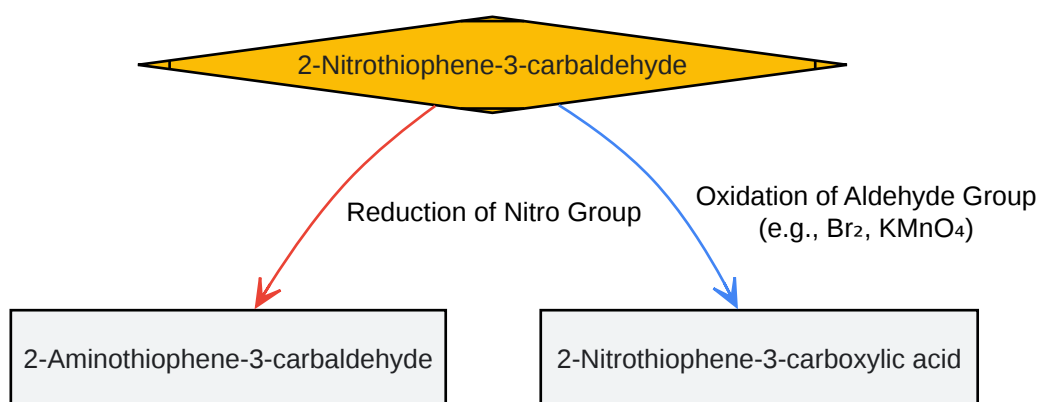
Caption: Primary synthetic pathways for **2-Nitrothiophene-3-carbaldehyde**.

Experimental Protocol: Nitration of Thiophene-3-carbaldehyde<sup>[1]</sup> This common synthetic route involves the direct nitration of a thiophene-3-carbaldehyde derivative.

- Reagents: Thiophene-3-carbaldehyde, a mixture of nitric acid and sulfuric acid.

- Procedure: The nitrating mixture (nitric acid and sulfuric acid) is prepared and cooled.
- Thiophene-3-carbaldehyde is slowly added to the cooled nitrating mixture while maintaining a low temperature, typically between 0–5°C, to control the exothermic reaction and prevent side product formation.
- After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.
- The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude product.
- The solid product is collected by filtration, washed with water to remove residual acid, and purified, typically by recrystallization.

The functional groups of **2-Nitrothiophene-3-carbaldehyde** provide versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives.



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Caption: Key chemical reactions of **2-Nitrothiophene-3-carbaldehyde**.

Experimental Protocol: Oxidation to 2-Nitrothiophene-3-carboxylic acid The aldehyde group can be readily oxidized to a carboxylic acid, creating a valuable intermediate for further synthesis.

- Reagents: **2-Nitrothiophene-3-carbaldehyde**, Bromine, Sodium Acetate, Acetic Acid.
- Procedure: **2-Nitrothiophene-3-carbaldehyde** is dissolved in acetic acid.

- Sodium acetate is added to the solution.
- Bromine is added portion-wise to the mixture, and the reaction is allowed to proceed, often with gentle heating.
- Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
- The resulting 2-Nitrothiophene-3-carboxylic acid is collected by filtration and purified.

Experimental Protocol: Reduction to 2-Aminothiophene-3-carbaldehyde The reduction of the nitro group to an amine is a crucial transformation for synthesizing various biologically active compounds.

- Reagents: **2-Nitrothiophene-3-carbaldehyde**, a suitable reducing agent (e.g., tin(II) chloride, iron in acetic acid, or catalytic hydrogenation).
- Procedure (using  $\text{SnCl}_2$ ): **2-Nitrothiophene-3-carbaldehyde** is dissolved in a suitable solvent like ethanol or ethyl acetate.
- An acidic solution of tin(II) chloride ( $\text{SnCl}_2$ ) is added to the mixture.
- The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- The reaction mixture is then made basic to precipitate tin salts, and the product is extracted with an organic solvent.
- The organic extracts are combined, dried, and the solvent is evaporated to yield 2-Aminothiophene-3-carbaldehyde.

## Applications in Drug Development and Research

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and their wide array of biological activities. [1] Nitrothiophene derivatives, in particular, have been investigated for their potential antimicrobial properties.[1] The biological activity is often attributed to the bioreduction of the nitro group within cellular systems, which forms reactive species capable of interacting with

vital cellular components.[1] The versatile chemistry of **2-Nitrothiophene-3-carbaldehyde** makes it a key starting material for generating libraries of novel thiophene-based compounds for screening against various biological targets, including those relevant to antimicrobial, anti-inflammatory, and anticancer research.[1]

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## References

- 1. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]
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